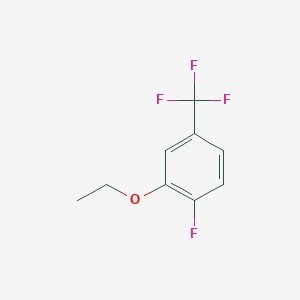
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O It is a derivative of benzene, featuring ethoxy, fluoro, and trifluoromethyl substituents
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzene ring. One common method involves the nucleophilic substitution reaction where a suitable benzene derivative is treated with ethoxy and fluoro reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions. Common reagents include halogens and strong acids or bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of the ethoxy and fluoro groups allows for addition reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy and fluoro groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene include:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different chemical properties and applications.
2-Chloro-4-fluorobenzotrifluoride: Contains a chloro group instead of an ethoxy group, leading to variations in reactivity and use.
4-Bromo-2-fluorobenzotrifluoride: Features a bromo group, which alters its chemical behavior compared to the ethoxy derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
2-ethoxy-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
IXFFVQUFAIRGRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


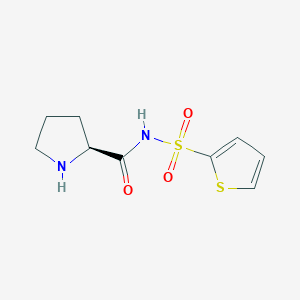
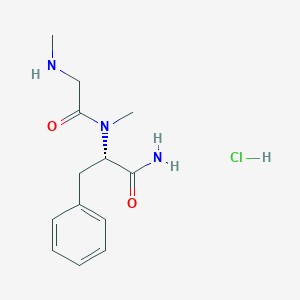
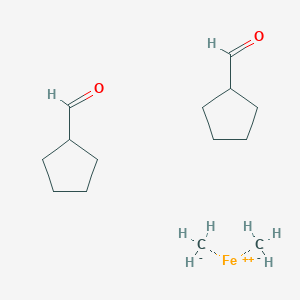
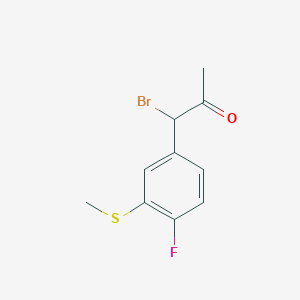
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
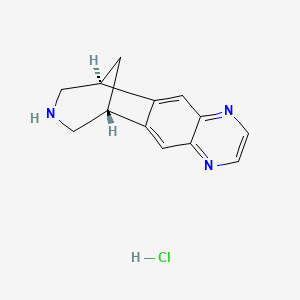
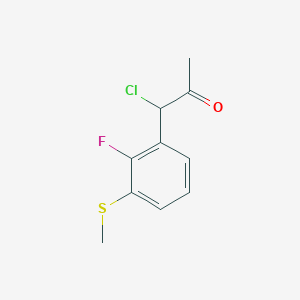
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
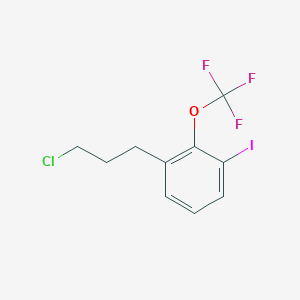
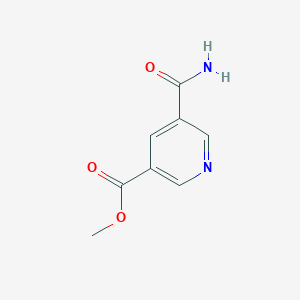
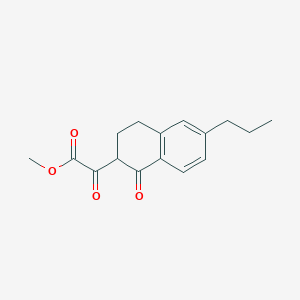
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
